molecular formula C31H32N2O6 B15040182 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15040182
M. Wt: 528.6 g/mol
InChI Key: CEVGITKJTQJJLB-BWAHOGKJSA-N
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Description

The compound (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE This compound is characterized by its unique structure, which includes multiple functional groups such as tert-butyl, phenoxy, ethoxy, methoxy, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-tert-butylphenol, which is then reacted with ethylene oxide to form 4-tert-butylphenoxyethanol.

    Methoxylation: The intermediate compound is then methoxylated using methanol and a suitable catalyst to form 4-tert-butylphenoxyethoxy-3-methoxyphenol.

    Diazinane Trione Formation: The final step involves the reaction of the methoxylated intermediate with 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with similar compounds such as:

The uniqueness of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H32N2O6/c1-20-6-11-23(12-7-20)33-29(35)25(28(34)32-30(33)36)18-21-8-15-26(27(19-21)37-5)39-17-16-38-24-13-9-22(10-14-24)31(2,3)4/h6-15,18-19H,16-17H2,1-5H3,(H,32,34,36)/b25-18-

InChI Key

CEVGITKJTQJJLB-BWAHOGKJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)C(=O)NC2=O

Origin of Product

United States

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